2,4-difluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide
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Description
2,4-difluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H16F2N2O4S and its molecular weight is 418.41. The purity is usually 95%.
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Scientific Research Applications
Molecular Interactions and Bioactivity Studies on similar compounds have shown that benzenesulfonamide derivatives exhibit significant interactions with various enzymes and receptors, suggesting potential therapeutic applications. For instance, the synthesis and characterization of half-sandwich ruthenium complexes containing aromatic sulfonamides bearing pyridinyl rings, derived from similar structural frameworks, have been explored as catalysts for transfer hydrogenation of acetophenone derivatives (Dayan et al., 2013). These complexes showed good activity, indicating the versatility of such compounds in catalytic processes.
Pharmacological Evaluations Further pharmacological evaluations of compounds with similar scaffolding have demonstrated a variety of biological activities, including inhibitory effects on enzymes like carbonic anhydrases (Buemi et al., 2017). This suggests that 2,4-difluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide could potentially be tailored to target specific enzymes or receptors, underlining its importance in drug design and discovery.
Chemical and Structural Analysis The compound's structural analysis, such as X-ray crystallography and spectroscopic methods, is crucial for understanding its interactions at the molecular level. Studies like the synthesis, X-ray characterization, and theoretical study of related tetrahydro-diepoxybenzo[de]isoquinoline derivatives emphasize the importance of detailed structural analysis in designing compounds with desired biological activities (Grudova et al., 2020).
Properties
IUPAC Name |
2,4-difluoro-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O4S/c21-15-4-6-19(17(22)11-15)29(26,27)23-16-5-3-13-7-8-24(12-14(13)10-16)20(25)18-2-1-9-28-18/h1-6,9-11,23H,7-8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APRUBSXQQRNINS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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